
Ammonium bis(2-(ethyl((pentadecafluoroheptyl)sulphonyl)amino)ethyl) phosphate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium bis(2-(ethyl((pentadecafluoroheptyl)sulphonyl)amino)ethyl) phosphate involves multiple steps. The key steps include the introduction of the pentadecafluoroheptyl group and the formation of the sulphonyl amine linkage. The reaction conditions typically involve the use of strong acids or bases to facilitate the formation of the desired bonds. The exact synthetic route and conditions can vary depending on the specific requirements of the research or industrial application .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. when produced on a larger scale, the process involves similar steps to the laboratory synthesis but with optimized conditions for higher yield and purity. This may include the use of advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Ammonium bis(2-(ethyl((pentadecafluoroheptyl)sulphonyl)amino)ethyl) phosphate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the sulphonyl group.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced forms of the compound .
Scientific Research Applications
Surfactant Applications
Ammonium bis(2-(ethyl((pentadecafluoroheptyl)sulphonyl)amino)ethyl) phosphate exhibits excellent surfactant properties due to its amphiphilic nature. The long fluorinated chain contributes to low surface tension, making it effective in various formulations:
- Emulsifiers : Used in cosmetics and personal care products to stabilize emulsions.
- Detergents : Effective in cleaning formulations, particularly for removing oils and greases due to its ability to reduce surface tension.
Data Table: Surfactant Properties
Property | Value |
---|---|
Surface Tension | Low (exact value varies by formulation) |
Emulsification Ability | High |
Foaming Capacity | Moderate |
Biocidal Applications
The compound has demonstrated potential as a biocide, particularly in controlling microbial growth. Its sulfonamide functionality is known for antimicrobial properties, making it suitable for:
- Water Treatment : Effective in preventing biofilm formation in water systems.
- Agricultural Use : Potentially used as a pesticide or fungicide due to its efficacy against various pathogens.
Case Study: Antimicrobial Efficacy
In laboratory settings, this compound was tested against common bacterial strains. Results indicated significant inhibition of growth, suggesting its potential as an effective antimicrobial agent in both industrial and agricultural applications .
Material Science Applications
The unique chemical structure allows for innovative applications in material science:
- Coatings : The compound can be used in creating hydrophobic surfaces due to its fluorinated chain, which repels water.
- Advanced Materials : It may serve as an additive in polymers to enhance properties such as thermal stability and chemical resistance.
Examples of Material Applications
- Fluoropolymer Composites : Incorporating this compound into polymer matrices can improve their performance under extreme conditions.
- Protective Coatings : Used in coatings for electronic devices to provide moisture resistance.
Environmental Impact and Safety
Given the increasing scrutiny on perfluorinated compounds, it is essential to assess the environmental impact of this compound. Studies indicate that while it possesses desirable properties, careful consideration must be given to its degradation products and potential bioaccumulation .
Mechanism of Action
The mechanism of action of Ammonium bis(2-(ethyl((pentadecafluoroheptyl)sulphonyl)amino)ethyl) phosphate involves its interaction with specific molecular targets. The highly fluorinated nature of the compound allows it to interact with hydrophobic regions of proteins and other biomolecules. This interaction can affect the function of these molecules, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: Ammonium bis(2-(ethyl((pentadecafluoroheptyl)sulphonyl)amino)ethyl) phosphate
- CAS Number : 30381-98-7 (obsolete CAS: 59585-64-7, 59890-45-8)
- Molecular Formula : C₂₄H₁₉F₃₄N₂O₈PS₂·H₃N
- Molecular Weight : 1221.4963 g/mol
- Regulatory Identifiers : EC 250-166-5; DSSTox ID DTXSID90880252 .
Structural Features: This compound consists of a central phosphate group bonded to two ethylaminoethyl side chains, each modified with a pentadecafluoroheptyl sulfonyl group. The ammonium counterion enhances solubility in polar solvents. Its perfluorinated alkyl chains confer exceptional chemical inertness, thermal stability, and surface-active properties.
Comparison with Structurally Similar Compounds
Tris(2-{ethyl[(pentadecafluoroheptyl)sulfonyl]amino}ethyl) Phosphate (CAS 67939-94-0)
- Key Differences: Substituents: Contains three ethyl-pentadecafluoroheptyl sulfonylaminoethyl groups instead of two. Molecular Weight: Higher (~1500–1600 g/mol estimated), leading to reduced solubility in water compared to the ammonium salt. Applications: Likely used as a plasticizer or flame retardant due to its bulkier structure, whereas the ammonium variant is suited for aqueous formulations .
Bis(2-hydroxyethyl)ammonium Bis[pentacosafluorotetradecyl] Phosphate (CAS 57678-00-9)
- Key Differences: Fluorinated Chain: Longer pentacosafluorotetradecyl (C₁₄F₂₅) chain vs. pentadecafluoroheptyl (C₇F₁₅). Functional Groups: Hydroxyethyl groups increase hydrophilicity, making this compound more soluble in alcohols and glycols. Applications: Potential use in cosmetics or coatings requiring compatibility with polar solvents .
Poly(oxy-1,2-ethanediyl)-[2-[ethyl[(pentadecafluoroheptyl)sulphonyl]amino]ethyl]-hydroxy (CAS 68298-81-7)
- Key Differences: Polymeric Structure: A polyether backbone replaces the phosphate group, creating a polymer. Properties: Enhanced film-forming ability and durability, ideal for water-repellent textiles or non-stick coatings. Environmental Impact: Higher persistence due to polymeric stability compared to monomeric ammonium phosphate .
Data Table: Comparative Properties of Selected Compounds
Compound Name | CAS Number | Molecular Weight (g/mol) | Fluorinated Chain | Key Functional Groups | Solubility Profile | Primary Applications |
---|---|---|---|---|---|---|
Ammonium bis(...) phosphate (Target) | 30381-98-7 | 1221.50 | C₇F₁₅ | Phosphate, ammonium | Water, polar solvents | Surfactants, firefighting foams |
Tris(...) phosphate | 67939-94-0 | ~1550 (estimated) | C₇F₁₅ | Phosphate, tris-substituted | Organic solvents | Plasticizers, flame retardants |
Bis(2-hydroxyethyl)ammonium [...] phosphate | 57678-00-9 | ~1300 (estimated) | C₁₄F₂₅ | Phosphate, hydroxyethyl | Alcohols, glycols | Cosmetics, coatings |
Poly(oxy-ethanediyl)-[...]-hydroxy | 68298-81-7 | Variable (polymer) | C₇F₁₅ | Polyether, hydroxy | Non-polar solvents | Textiles, non-stick coatings |
Research Findings and Performance Metrics
Thermal and Chemical Stability
- The target compound decomposes at 280–300°C, comparable to other perfluorinated phosphates (e.g., tris-substituted analog: 290–310°C) .
- Non-fluorinated analogs like bis(2-ethylhexyl)phosphoric acid (CAS 298-07-7) degrade below 200°C, highlighting the stability imparted by fluorinated chains .
Surface Activity
- The ammonium salt reduces water surface tension to 18–20 mN/m, outperforming hydroxyethyl variants (22–25 mN/m) due to balanced hydrophobicity from C₇F₁₅ chains .
Environmental and Regulatory Considerations
- Perfluorinated sulfonamide groups (e.g., in the target compound) are classified as persistent organic pollutants (POPs) under the Stockholm Convention.
- The polymeric analog (CAS 68298-81-7) faces stricter EU regulations (REACH) due to bioaccumulation risks .
Biological Activity
Ammonium bis(2-(ethyl((pentadecafluoroheptyl)sulphonyl)amino)ethyl) phosphate (CAS No. 67939-97-3) is a complex fluorinated compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with biological systems, potential toxicity, and applications in various fields.
- Molecular Formula : C22H22F30N3O8PS2
- Molecular Weight : 1121.481 g/mol
The compound features a unique structure characterized by a phosphoric acid derivative and a perfluorinated alkyl chain, which may influence its biological interactions.
1. Toxicological Profile
Research indicates that perfluorinated compounds (PFCs), including this compound, can exhibit moderate acute toxicity. The toxicity generally increases with the length of the fluorinated chain. Key findings include:
- Liver Toxicity : PFCs are known to induce peroxisome proliferation in rodent livers and alter lipid metabolism, leading to changes in serum cholesterol and hormone levels .
- Cellular Uptake : These compounds can affect cellular functions by altering the uptake of xenobiotics and influencing survival rates in aquatic organisms .
2. Inhibition of Enzymatic Activity
Studies have shown that similar phosphoric acid derivatives can inhibit matrix metalloproteinases (MMPs), which are crucial for extracellular matrix remodeling. For instance, bis[2-(methacryloyloxy) ethyl] phosphate has demonstrated significant inhibitory effects on rhMMP-2 and rhMMP-8, suggesting that this compound may exhibit similar properties .
The inhibition was dose-dependent, with significant effects observed at concentrations above 0.6% for MMP-2 and 2.5% for MMP-8. This suggests potential applications in therapeutic contexts where MMP modulation is beneficial.
3. Environmental Impact
The environmental persistence of PFCs raises concerns about their bioaccumulation and potential ecological effects. Studies indicate that these compounds can accumulate in various tissues, affecting aquatic life and potentially entering the human food chain through contaminated water sources .
Case Studies
A comprehensive review of available literature highlights several studies focusing on the biological activities of fluorinated compounds:
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying this compound in complex matrices?
- Methodological Answer : Reverse-phase HPLC coupled with UV or mass spectrometry is optimal. Use a mobile phase comprising methanol, acetonitrile, and a phosphate buffer (pH 3.5–7.5) to enhance separation efficiency. Ion-pairing agents (e.g., tetrabutylammonium salts) improve retention of the perfluorinated chain. Protect samples from light and use amber vials to prevent degradation .
Q. How can researchers synthesize this compound with high purity?
- Methodological Answer : Synthesize via a two-step reaction:
React pentadecafluoroheptanesulfonyl chloride with ethylenediamine to form the sulfonamide intermediate.
Phosphorylate the intermediate using phosphorus oxychloride, followed by neutralization with ammonium hydroxide. Purify via recrystallization in ethanol-water mixtures, monitoring purity by NMR (¹⁹F and ³¹P) and FTIR to confirm sulfonyl and phosphate groups .
Q. What are the primary applications of this compound in materials science?
- Methodological Answer : Its amphiphilic structure (fluorinated tail, phosphate head) makes it suitable for:
- Membrane technology : As a surfactant in polymer electrolytes for fuel cells (e.g., Nafion® modification). Characterize proton conductivity via electrochemical impedance spectroscopy .
- Surface coatings : Evaluate hydrophobicity using contact angle measurements and XPS to confirm fluorine enrichment at interfaces .
Advanced Research Questions
Q. How do researchers address contradictions in measured partition coefficients (log P) across studies?
- Methodological Answer : Discrepancies often arise from solvent polarity and pH variations. Standardize measurements using:
- Octanol-water systems : Adjust pH to 7.4 (mimicking physiological conditions) and saturate phases with mutual solvents.
- Chromatographic log P estimation : Correlate HPLC retention times with reference standards. Validate using computational models (e.g., COSMO-RS) .
Q. What challenges arise in characterizing surface-active properties, and how can they be mitigated?
- Methodological Answer : Challenges include:
- Aggregation in polar solvents : Use low-concentration solutions (< CMC) and dynamic light scattering (DLS) to monitor micelle formation.
- Interference from counterions : Replace ammonium with tetraethylammonium to isolate anion effects. Validate with tensiometry and neutron reflectivity .
Q. What experimental designs are optimal for assessing environmental persistence in aqueous systems?
- Methodological Answer : Follow OECD 309 guidelines:
Incubate the compound in natural water (pH 7–8, 25°C) under dark/light cycles.
Monitor degradation via LC-MS/MS, tracking defluorination (19F NMR) and sulfate/phosphate byproducts.
Use QSAR models to predict bioaccumulation potential based on perfluoroalkyl chain length .
Q. How can researchers resolve spectral overlaps in NMR characterization?
- Methodological Answer : For ¹H-¹H coupling in the ethylaminoethyl group:
Properties
CAS No. |
67939-97-3 |
---|---|
Molecular Formula |
C22H19F30N2O8PS2.H3N C22H22F30N3O8PS2 |
Molecular Weight |
1121.5 g/mol |
IUPAC Name |
azanium;bis[2-[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptylsulfonyl)amino]ethyl] phosphate |
InChI |
InChI=1S/C22H19F30N2O8PS2.H3N/c1-3-53(64(57,58)21(49,50)17(39,40)13(31,32)9(23,24)11(27,28)15(35,36)19(43,44)45)5-7-61-63(55,56)62-8-6-54(4-2)65(59,60)22(51,52)18(41,42)14(33,34)10(25,26)12(29,30)16(37,38)20(46,47)48;/h3-8H2,1-2H3,(H,55,56);1H3 |
InChI Key |
ULMQTDIUFJYOLD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCOP(=O)([O-])OCCN(CC)S(=O)(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)S(=O)(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[NH4+] |
Origin of Product |
United States |
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